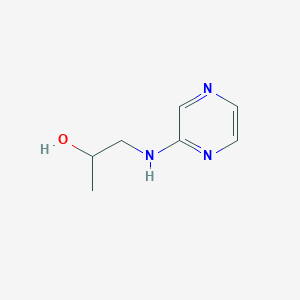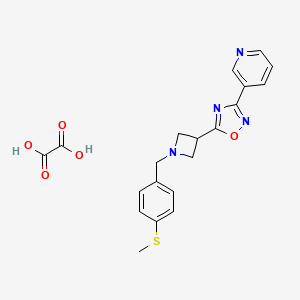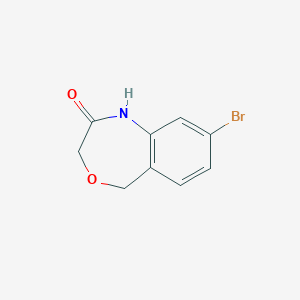
N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide, commonly known as THPPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THPPF is a furanopyrazole derivative that has been synthesized using various methods.
Mechanism of Action
THPPF acts as a negative allosteric modulator of mGluR1. It binds to a site on the receptor that is distinct from the glutamate-binding site, thereby reducing the activity of the receptor. This results in a decrease in the release of neurotransmitters, including glutamate, which is responsible for the excitatory responses in the brain. THPPF has been shown to have a high affinity for mGluR1, making it a potent antagonist.
Biochemical and Physiological Effects:
THPPF has been shown to have various biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. THPPF has also been shown to reduce chronic pain and inflammation. It has been suggested that THPPF may have potential therapeutic applications for the treatment of various neurological disorders, including anxiety, depression, and chronic pain.
Advantages and Limitations for Lab Experiments
THPPF has several advantages for lab experiments. It has a high affinity for mGluR1, making it a potent antagonist. THPPF has also been shown to have good solubility in water, making it easy to administer in lab experiments. However, THPPF has some limitations. It has a short half-life, making it difficult to study its long-term effects. THPPF also has poor bioavailability, making it challenging to administer in vivo.
Future Directions
THPPF has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Future studies could focus on improving the bioavailability of THPPF, developing new synthetic methods to increase the yield of THPPF, and studying its long-term effects. THPPF may have potential therapeutic applications for the treatment of various neurological disorders, and further research could help to establish its clinical efficacy.
Synthesis Methods
THPPF has been synthesized using various methods, including the reaction of furfurylamine with 4-chloro-3-nitropyrazole, followed by reduction with tin (II) chloride. Another method involves the reaction of furfurylamine with 4-chloro-3-nitropyrazole, followed by cyclization with acetic anhydride. The yield of THPPF using these methods is around 50-60%.
Scientific Research Applications
THPPF has been extensively studied for its potential therapeutic applications. It has been found to act as a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). mGluR1 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including synaptic plasticity, learning, and memory. The overactivation of mGluR1 has been linked to various neurological disorders, including anxiety, depression, and chronic pain. THPPF has been shown to inhibit the activity of mGluR1, thereby reducing the symptoms associated with these disorders.
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-13(12-2-1-5-19-12)15-10-8-14-16(9-10)11-3-6-18-7-4-11/h1-2,5,8-9,11H,3-4,6-7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOTUNJBURXXQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(2-Ethoxyphenyl)piperazin-1-yl]pyridazine-3-thiol](/img/structure/B2390289.png)





![3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2390302.png)
![1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2390304.png)
![4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390305.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390307.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4,6-difluorobenzo[d]thiazol-2-amine](/img/structure/B2390310.png)